Molecular weight and structure of N-(2-Fluorobenzoyl)alanine
Molecular weight and structure of N-(2-Fluorobenzoyl)alanine
An In-depth Technical Guide to N-(2-Fluorobenzoyl)alanine
Authored by a Senior Application Scientist
Introduction
N-(2-Fluorobenzoyl)alanine is a synthetically derived amino acid derivative. It belongs to the class of N-acyl-amino acids, where the amino group of alanine is acylated with a 2-fluorobenzoyl group. This modification significantly alters the physicochemical properties of the parent amino acid, alanine, by introducing a rigid, aromatic, and electron-withdrawing fluorobenzoyl moiety. Such derivatives are of significant interest to researchers in medicinal chemistry and drug development. They serve as crucial building blocks (synthons) for the synthesis of more complex molecules, including peptidomimetics and potential enzyme inhibitors. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of parent compounds, making fluorinated analogues like this one a key area of investigation.[1][2][3]
This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of N-(2-Fluorobenzoyl)alanine, intended for professionals in chemical research and pharmaceutical development.
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and core properties. N-(2-Fluorobenzoyl)alanine is characterized by the covalent linkage of an L-alanine molecule to a 2-fluorobenzoyl group via an amide bond.
Chemical Structure and Identifiers
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IUPAC Name: (2S)-2-[(2-fluorobenzoyl)amino]propanoic acid
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Molecular Formula: C₁₀H₁₀FNO₃
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Molecular Weight: 211.19 g/mol
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Canonical SMILES: CC(C(=O)O)NC(=O)C1=CC=CC=C1F
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InChI Key: A unique InChI Key would be generated upon database submission; however, the InChI for the closely related methyl ester is HTMLUNCVOSASAC-UHFFFAOYSA-N.[4]
Physicochemical Data Summary
Direct experimental data for N-(2-Fluorobenzoyl)alanine is limited in the public domain. The following table summarizes key properties, including calculated values derived from established models and comparative data from its non-fluorinated analogue, N-benzoyl-L-alanine.[5][6]
| Property | Value (Estimated/Calculated) | Unit | Source/Basis |
| Molecular Weight | 211.19 | g/mol | Calculated |
| Physical State | Solid (Predicted) | - | Based on N-benzoyl-L-alanine[5] |
| logP (Octanol/Water) | ~1.0 - 1.5 | - | Estimated based on N-benzoyl-alanine (0.889)[6] |
| Hydrogen Bond Donors | 2 | - | Calculated |
| Hydrogen Bond Acceptors | 3 | - | Calculated |
| pKa (Carboxylic Acid) | ~2.5 - 3.5 | - | Estimated from Alanine (2.34)[7] |
| pKa (Amide NH) | ~16 - 17 | - | General amide pKa |
Note: Calculated properties provide a useful estimation for experimental design but should be confirmed empirically.
Synthesis Protocol: Acylation of L-Alanine
The most direct and reliable method for synthesizing N-(2-Fluorobenzoyl)alanine is the Schotten-Baumann reaction. This well-established methodology involves the acylation of the amino acid with an acyl halide under alkaline aqueous conditions. The base neutralizes the hydrogen halide byproduct, driving the reaction to completion.[8]
Experimental Workflow: Schotten-Baumann Reaction
Caption: Workflow for the synthesis of N-(2-Fluorobenzoyl)alanine.
Detailed Step-by-Step Methodology
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Preparation : In a 250 mL beaker, dissolve 1.0 equivalent of L-alanine in 1.5 equivalents of 1M sodium hydroxide solution. Cool the solution in an ice bath to 0-5 °C.
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Reagent Addition : In a separate flask, dissolve 1.1 equivalents of 2-fluorobenzoyl chloride in a minimal amount of a water-miscible organic solvent like tetrahydrofuran (THF).
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Reaction : Add the 2-fluorobenzoyl chloride solution dropwise to the cooled, stirring alanine solution over 30 minutes. Monitor the pH and maintain it above 10 by concurrently adding a 2M NaOH solution as needed.
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Completion : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.
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Work-up : Transfer the reaction mixture to a separatory funnel and wash twice with dichloromethane to remove any unreacted 2-fluorobenzoyl chloride.
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Precipitation : Return the aqueous layer to the beaker, place it in an ice bath, and acidify to pH 2 by slowly adding 2M HCl with stirring. A white precipitate of the product should form.
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Purification : Collect the solid product by vacuum filtration, washing with cold deionized water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure N-(2-Fluorobenzoyl)alanine.
Spectroscopic and Chromatographic Characterization
Definitive structural confirmation and purity assessment are critical. This requires a combination of spectroscopic and chromatographic techniques.
Expected Spectroscopic Signatures
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¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the alanine moiety (a doublet for the methyl group and a quartet for the alpha-proton) and complex multiplets in the aromatic region (7-8 ppm) for the fluorobenzoyl group. The amide proton will appear as a doublet, typically further downfield.
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¹³C NMR : The carbon spectrum will confirm the presence of the carbonyl carbons (amide and carboxylic acid), the aliphatic carbons of alanine, and the distinct signals for the carbons of the fluorinated aromatic ring, with splitting patterns due to C-F coupling.
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FT-IR : The infrared spectrum provides functional group information. Key expected absorbances include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), N-H stretch for the amide (~3300 cm⁻¹), a strong C=O stretch for the amide (~1650 cm⁻¹) and carboxylic acid (~1710 cm⁻¹), and C-F stretches (~1200-1100 cm⁻¹).[9]
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Mass Spectrometry : Electron Ionization (EI) mass spectrometry of the methyl ester derivative is available from the NIST WebBook.[4] For the free acid, electrospray ionization (ESI) in negative mode would be ideal, showing a prominent [M-H]⁻ ion at m/z 210.1.
Analytical Workflow: HPLC-UV Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of non-volatile organic compounds. A reversed-phase method is most suitable for N-(2-Fluorobenzoyl)alanine.[10][11]
Caption: General workflow for HPLC purity analysis.
Protocol Justification:
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Column : A C18 stationary phase provides excellent retention for moderately polar aromatic compounds.
-
Mobile Phase : An acetonitrile/water gradient is standard for reversed-phase chromatography. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape for the carboxylic acid and ensure its protonation.[10]
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Detection : The benzoyl group contains a strong chromophore, making UV detection highly sensitive. A wavelength of ~230 nm is appropriate for the phenyl ring.
Potential Applications and Biological Context
While specific biological activity for N-(2-Fluorobenzoyl)alanine has not been extensively reported, its structural motifs are present in many biologically active molecules. Researchers may synthesize this compound for several reasons:
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Peptidomimetic Design : As a modified amino acid, it can be incorporated into peptide sequences to create analogues with enhanced stability against enzymatic degradation or to probe receptor binding interactions.[1][8]
-
Fragment-Based Drug Discovery : The 2-fluorobenzoyl group is a common fragment in medicinal chemistry. This compound could be used in screening libraries to identify fragments that bind to protein targets.
-
Precursor for Heterocyclic Synthesis : The carboxylic acid and amide functionalities can be used as handles for further chemical transformations to build more complex molecular scaffolds, such as benzoxazoles, which have shown antimicrobial and anticancer properties.[3][12]
The inclusion of fluorine is a strategic choice in drug design. The C-F bond is highly stable, and the fluorine atom can modulate the electronics and conformation of the molecule, often leading to improved pharmacological profiles.[13][14]
Safety and Handling
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Hazards : Based on the similar compound N-benzoyl-L-alanine, this substance should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE) : Always handle this compound in a fume hood while wearing standard PPE, including safety glasses, a lab coat, and nitrile gloves.
-
Handling : Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
References
-
Cheméo. (n.d.). Chemical properties of l-Phenylalanine, N-(2-fluorobenzoyl)-, methyl ester. Retrieved February 15, 2026, from [Link]
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NIST. (n.d.). l-Alanine, N-(2-fluorobenzoyl)-, methyl ester. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
- Guzow, K., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.
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PubChem. (n.d.). N-benzoyl-L-alanine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Wang, L., et al. (2019).
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PubChem. (n.d.). L-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). N-Benzoyl-DL-alanine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Wikipedia. (n.d.). Alanine. Retrieved February 15, 2026, from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 15, 2026, from [Link]
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FooDB. (n.d.). Showing Compound (±)-Alanine (FDB000557). Retrieved February 15, 2026, from [Link]
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NIST. (n.d.). D-Alanine, N-(2-chlorobenzoyl)-, heptyl ester. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. Retrieved February 15, 2026, from [Link]
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NCCHEMISTRY. (2025, March 22). ALANINE SYNTHESIS. #ncchem. YouTube. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). alpha-Fluoro-beta-alanine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
- Guzow, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
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Guzow, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed. Retrieved February 15, 2026, from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Alanine. Retrieved February 15, 2026, from [Link]
- Takano, Y., et al. (2012). Enantiomer-specific isotope analysis of D- and L-alanine. JAMSTEC.
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Cheméo. (n.d.). Chemical Properties of N-Benzoyl-dl-alanine (CAS 1205-02-3). Retrieved February 15, 2026, from [Link]
- Heidelberger, C., et al. (1962). Some metabolic and enzymic experiments with α-fluoro-β-alanine. Biochimica et Biophysica Acta.
- Foss, A. J., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 643.
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